molecular formula C5H9Cl2N3 B3021488 3-Hydrazinylpyridine dihydrochloride CAS No. 364727-74-2

3-Hydrazinylpyridine dihydrochloride

Cat. No.: B3021488
CAS No.: 364727-74-2
M. Wt: 182.05 g/mol
InChI Key: QJFANABRDIUIEI-UHFFFAOYSA-N
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Description

3-Hydrazinylpyridine dihydrochloride is an organic compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, where a hydrazine group is attached to the third position of the pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydrazinylpyridine dihydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . The specific temperature conditions depend on the structure of the initial halogen-substituted pyridine.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of 3-chloropyridine with hydrazine hydrate. This reaction is typically carried out in a basic medium to facilitate the substitution of the chlorine atom with the hydrazine group .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridylhydrazones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: The reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include pyridylhydrazones, hydrazine derivatives, and various substituted pyridines.

Scientific Research Applications

3-Hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinylpyridine dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group in the compound can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This property makes it useful in the study of enzyme inhibitors and the development of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinylpyridine
  • 4-Hydrazinylpyridine
  • 3-Chloropyridine

Uniqueness

3-Hydrazinylpyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher tendency to participate in nucleophilic substitution reactions and form stable hydrazone derivatives.

Properties

IUPAC Name

pyridin-3-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3.2ClH/c6-8-5-2-1-3-7-4-5;;/h1-4,8H,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFANABRDIUIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957792
Record name 3-Hydrazinylpyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364727-74-2
Record name 3-Hydrazinylpyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydrazinopyridine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 3-aminopyridine (9.41 g, 100 mmol) and conc. hydrochloric acid (100 mL) which was cooled to a temperature of lower than −5° C., a solution of sodium nitrite (7.20 g, 105 mmol) in water (60 mL) was added dropwise. Subsequently, a solution of tin chloride (II) (56.9 g, 300 mmol) in conc. hydrochloric acid (50 mL) was added dropwise thereto carefully so that the temperature of the solution did not exceed −5° C. The solution was stirred at a temperature of lower than −5° C. for additional 3 hours, and the resulting crystals were collected by filtration. The crystals were washed with diethylether/methanol and air dried to give the title compound (15.6 g, 85% yield). The compound was used in the following process without further purification.
Quantity
9.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
56.9 g
Type
catalyst
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

3-Aminopyridine (20 g) was dissolved in concentrated hydrochloric acid (125 mL), and an a aqueous solution (40 mL) of sodium nitrite (15 g) was added at −10° C. over 20 min. The mixture was stirred at 0° C. for 2 hr. This solution was added to a solution (200 mL) of tin(II) chloride (80 g) in concentrated hydrochloric acid at −2° C. over 20 min. The mixture was stirred for 14 hr. The precipitate was filtered off and ice was added. The mixture was made strongly-basic with a 50% a aqueous potassium hydroxide solution and extracted with dichloromethane. The extract solution was dried and concentrated under reduced pressure. The residue was dissolved in ethyl acetate (400 mL) and 4 mol/L of hydrochloric acid-ethyl acetate (55 mL) was added under ice-cooling. The precipitate was collected by filtration to give 3-hydrazinopyridine dihydrochloride (18 g) as a pale-yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydrazinylpyridine dihydrochloride
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3-Hydrazinylpyridine dihydrochloride
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3-Hydrazinylpyridine dihydrochloride
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